Cas no 112661-85-5 (5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid)

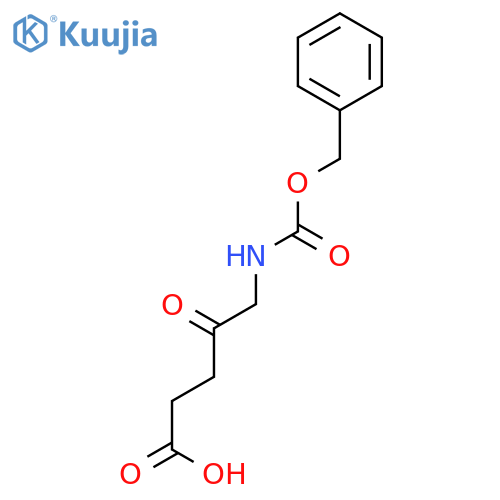

112661-85-5 structure

商品名:5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid

5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 化学的及び物理的性質

名前と識別子

-

- 5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid

- 4-oxo-5-(phenylmethoxycarbonylamino)pentanoic acid

- Pentanoic acid,4-oxo-5-[[(phenylmethoxy)carbonyl]amino]-

- 5-Benzyloxycarbonylamino-4-oxo-valeriansaeure

- 5-benzyloxycarbonylamino-4-oxo-valeric acid

- N-CBZ-5-AMINOLEVULINIC ACID

- -(BenzyloxycarbonylaMino)-4-oxopentanoic acid

- 5-(Benzyloxycarbonylamino)-4-oxopentanoic acid

- 5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid

- N-Cbz-5-aminolevulinicacid

- 112661-85-5

- DTXSID30463821

- SCHEMBL15561304

- 5-{[(BENZYLOXY)CARBONYL]AMINO}-4-OXOPENTANOIC ACID

- AKOS015908725

- A18081

- EN300-12577048

- 5-(Cbz-amino)-4-oxopentanoic acid

- GOBFUUKGAGSJCV-UHFFFAOYSA-N

- 5-(benzyloxycarbonyl)-4-oxopentanoic acid

- FT-0604028

- CS-0292000

- DB-060226

-

- MDL: MFCD08274874

- インチ: InChI=1S/C13H15NO5/c15-11(6-7-12(16)17)8-14-13(18)19-9-10-4-2-1-3-5-10/h1-5H,6-9H2,(H,14,18)(H,16,17)

- InChIKey: GOBFUUKGAGSJCV-UHFFFAOYSA-N

- ほほえんだ: O=C(CCC(O)=O)CNC(OCC1=CC=CC=C1)=O

計算された属性

- せいみつぶんしりょう: 265.09500

- どういたいしつりょう: 265.09502258g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 19

- 回転可能化学結合数: 9

- 複雑さ: 323

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 0.6

- トポロジー分子極性表面積: 92.7Ų

じっけんとくせい

- PSA: 92.70000

- LogP: 1.73760

5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid セキュリティ情報

5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 税関データ

- 税関コード:2924299090

- 税関データ:

中国税関番号:

2924299090概要:

2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%

申告要素:

製品名称、成分含有量、用途、包装

要約:

2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%

5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12577048-0.25g |

5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |

112661-85-5 | 0.25g |

$354.0 | 2023-05-25 | ||

| Enamine | EN300-12577048-10.0g |

5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |

112661-85-5 | 10g |

$1654.0 | 2023-05-25 | ||

| Enamine | EN300-12577048-500mg |

5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |

112661-85-5 | 500mg |

$520.0 | 2023-10-02 | ||

| Enamine | EN300-12577048-1000mg |

5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |

112661-85-5 | 1000mg |

$541.0 | 2023-10-02 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-500mg |

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |

112661-85-5 | 95+% | 500mg |

¥8658.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-100mg |

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |

112661-85-5 | 95+% | 100mg |

¥8537.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-10g |

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |

112661-85-5 | 95+% | 10g |

¥41680.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1362670-5g |

5-(((Benzyloxy)carbonyl)amino)-4-oxopentanoic acid |

112661-85-5 | 95+% | 5g |

¥26085.00 | 2024-08-09 | |

| Enamine | EN300-12577048-0.05g |

5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |

112661-85-5 | 0.05g |

$323.0 | 2023-05-25 | ||

| Enamine | EN300-12577048-5.0g |

5-{[(benzyloxy)carbonyl]amino}-4-oxopentanoic acid |

112661-85-5 | 5g |

$1115.0 | 2023-05-25 |

5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid 関連文献

-

Qingxiao Zou,Weilong Liu New J. Chem., 2021,45, 530-534

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198

112661-85-5 (5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid) 関連製品

- 5105-78-2(N-Benzyloxycarbonyl-γ-aminobutyric Acid)

- 1947-00-8(N-Benzyloxycarbonyl-6-aminocaproic acid)

- 23135-50-4(5-{[(benzyloxy)carbonyl]amino}pentanoic acid)

- 2034282-91-0(3-butyl-2-[(2-methylpropyl)sulfanyl]-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-4-one)

- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)

- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1805438-07-6(6-(Aminomethyl)-4-(difluoromethyl)-3-methylpyridine-2-methanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:112661-85-5)5-{(benzyloxy)carbonylamino}-4-oxopentanoic acid

清らかである:99%

はかる:1g

価格 ($):565.0